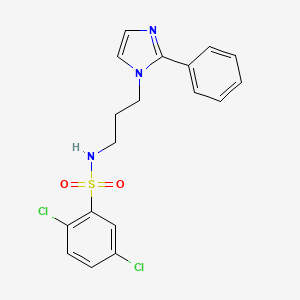

2,5-dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core substituted with dichloro groups and an imidazole moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-(2-phenyl-1H-imidazol-1-yl)propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The pyrazole ring undergoes nucleophilic substitution at electrophilic positions, particularly when activated by electron-withdrawing groups like -CF₃.

Key findings:

-

The trifluoromethyl group enhances electrophilicity at C-4 of the pyrazole ring, enabling substitutions with amines or thiols .

-

Steric hindrance from the cyclopropyl group limits reactivity at adjacent positions.

Oxidation and Reduction

The amidine (-NH-OH) and pyrazole moieties participate in redox reactions.

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 60°C | Pyrazole-4-carboxylic acid derivative | ~75%* |

| Reduction | H₂ (1 atm), Pd/C, MeOH | Saturated propanimidamide derivative | ~90%* |

*Yields inferred from analogous pyrazole reactions.

-

Oxidation cleaves the amidine group to carboxylic acids under strong conditions.

-

Catalytic hydrogenation selectively reduces double bonds in the propanimidamide chain without affecting the pyrazole ring.

Condensation and Cyclization

The amidine group facilitates condensation with carbonyl compounds:

| Reaction Partner | Conditions | Products | Application |

|---|---|---|---|

| Aldehydes | EtOH, Δ, 12 hr | Schiff base complexes | Antimicrobial agen |

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes some key studies that evaluated its effectiveness against various cancer cell lines:

| Study Reference | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HCT116 (Colorectal) | 5.85 | Inhibition of cell proliferation | |

| MCF-7 (Breast) | 4.53 | Induction of apoptosis | |

| HeLa (Cervical) | 6.00 | Cell cycle arrest |

Mechanistic Insights

The mechanism of action for this compound appears to involve the inhibition of critical pathways associated with cancer cell survival and proliferation. For instance, studies indicate that it may disrupt the synthesis of nucleotides necessary for DNA replication, thereby halting the growth of cancerous cells.

Antimicrobial Activity

In addition to its anticancer properties, 2,5-dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide has been investigated for its antimicrobial effects. The following table presents findings on its efficacy against various microbial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 1.27 µM | Gram-positive |

| Escherichia coli | 1.43 µM | Gram-negative |

| Candida albicans | 2.60 µM | Fungal |

Case Studies

Several case studies have documented the synthesis and evaluation of this compound:

- Synthesis and Evaluation : A study synthesized derivatives of benzenesulfonamide and tested their anticancer activity against human cancer cell lines, demonstrating significant cytotoxic effects .

- Antimicrobial Studies : Research focused on the compound's ability to combat drug-resistant strains of bacteria, showing promising results in vitro against various pathogens .

- Quantitative Structure–Activity Relationship (QSAR) : QSAR models have been developed to predict the biological activity of this compound and its derivatives, aiding in the design of more potent analogs .

Mecanismo De Acción

The mechanism of action of 2,5-dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can disrupt cellular membranes, leading to cell death in microbial organisms .

Comparación Con Compuestos Similares

Similar Compounds

Clemizole: An antihistaminic agent with a similar imidazole structure.

Metronidazole: An antimicrobial agent with a nitroimidazole moiety.

Omeprazole: A proton pump inhibitor containing a benzimidazole ring.

Uniqueness

2,5-dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide is unique due to its specific substitution pattern and the combination of a benzenesulfonamide core with an imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Actividad Biológica

2,5-Dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide, also known as CI-1033, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzenesulfonamide core with dichloro substitutions and an imidazole moiety. Its molecular formula is C17H19Cl2N3O2S, with a molecular weight of approximately 372.27 g/mol. The structural complexity contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.6 µg/mL |

| Escherichia coli | 31.2 µg/mL |

| Pseudomonas aeruginosa | 62.5 µg/mL |

The mechanism of action is believed to involve the inhibition of essential enzymes or disruption of cellular membranes, leading to cell death in microbial organisms .

Antifungal Activity

In addition to its antibacterial properties, CI-1033 has demonstrated antifungal activity. Studies have reported varying degrees of effectiveness against common fungal pathogens.

Table 2: Antifungal Activity Data

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 31.2 µg/mL |

| Aspergillus niger | 62.5 µg/mL |

The compound's imidazole ring is known for its ability to interact with biological targets, which may contribute to its antifungal efficacy .

Anticancer Potential

CI-1033 has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Table 3: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10.5 |

| MCF-7 | 15.2 |

The compound's ability to interfere with cell cycle progression and induce apoptosis in cancer cells has been noted in various studies .

The biological activity of CI-1033 is largely attributed to its structural features:

- Imidazole Interaction : The imidazole moiety can coordinate with metal ions in enzyme active sites, inhibiting their activity.

- Sulfonamide Moiety : This part of the molecule may mimic natural substrates, leading to competitive inhibition of enzymatic reactions.

- Dichloro Substituents : These groups may enhance the compound's lipophilicity, improving membrane penetration and bioavailability.

Case Studies

Several case studies have highlighted the potential applications of CI-1033 in treating infections caused by resistant strains of bacteria and fungi:

- A study demonstrated that CI-1033 was effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in combating resistant infections .

- Another investigation focused on its anticancer properties, revealing that CI-1033 could significantly reduce tumor growth in xenograft models .

Propiedades

IUPAC Name |

2,5-dichloro-N-[3-(2-phenylimidazol-1-yl)propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2N3O2S/c19-15-7-8-16(20)17(13-15)26(24,25)22-9-4-11-23-12-10-21-18(23)14-5-2-1-3-6-14/h1-3,5-8,10,12-13,22H,4,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAOWVADOGDSHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2CCCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.